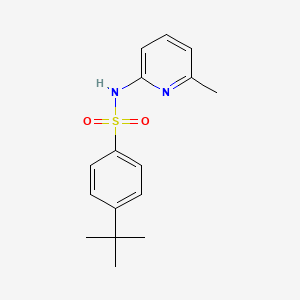

4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide

CAS No.: 331430-18-3

Cat. No.: VC4247627

Molecular Formula: C16H20N2O2S

Molecular Weight: 304.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 331430-18-3 |

|---|---|

| Molecular Formula | C16H20N2O2S |

| Molecular Weight | 304.41 |

| IUPAC Name | 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide |

| Standard InChI | InChI=1S/C16H20N2O2S/c1-12-6-5-7-15(17-12)18-21(19,20)14-10-8-13(9-11-14)16(2,3)4/h5-11H,1-4H3,(H,17,18) |

| Standard InChI Key | KKOVFIUNCUSRCE-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a benzene ring substituted with a tert-butyl group at the 4-position and a sulfonamide group at the 1-position, which connects to a 6-methylpyridin-2-yl moiety. The tert-butyl group enhances steric bulk and thermal stability, while the pyridine ring introduces polarity and hydrogen-bonding capabilities . Key structural features include:

-

IUPAC Name: 4-tert-butyl-N-(6-methylpyridin-2-yl)benzenesulfonamide

-

SMILES: CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C

Thermal and Solubility Characteristics

The tert-butyl group significantly improves thermal stability compared to unsubstituted analogs, as evidenced by decomposition temperatures exceeding 300°C in related compounds . Solubility data for the parent compound remain limited, but derivatives with similar sulfonamide-pyridine architectures exhibit moderate solubility in polar organic solvents like methanol and dimethyl sulfoxide (DMSO) .

Synthesis and Structural Optimization

Synthetic Routes

The synthesis typically involves a two-step process:

-

Sulfonylation: 4-tert-Butylbenzenesulfonyl chloride reacts with 6-methylpyridin-2-amine in the presence of a base (e.g., triethylamine) to form the sulfonamide bond.

-

Purification: Column chromatography or recrystallization yields the pure product .

Table 1: Representative Synthesis Conditions and Yields

| Starting Material | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 4-tert-Butylbenzenesulfonyl chloride | 6-Methylpyridin-2-amine, Et₃N, DCM | 75–85 |

Structural Modifications

Modifications to the pyridine or benzene ring alter bioactivity:

-

Pyridine Substitution: Introducing electron-donating groups (e.g., methoxy) at the pyridine’s 4-position enhances enzyme inhibitory potency .

-

Benzene Ring Functionalization: Bulky substituents like trifluoromethyl groups improve metabolic stability but may reduce solubility .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound exhibits inhibitory activity against carbonic anhydrases (CAs), enzymes critical for pH regulation and tumor progression. In vitro studies demonstrate IC₅₀ values in the micromolar range for CA isoforms II and IX, suggesting potential applications in glaucoma and cancer therapy .

Table 2: Enzyme Inhibition Profiles of Related Sulfonamides

Antimicrobial and Anticancer Properties

-

Antimicrobial Activity: Derivatives show moderate activity against Mycobacterium tuberculosis (MIC = 25 μg/mL) and Moraxella catarrhalis (MIC = 1.5 μg/mL) .

-

Anticancer Effects: The compound’s ability to disrupt Smad signaling pathways inhibits epithelial-mesenchymal transition (EMT) in breast cancer cells (4T1 and MCF10A lines), reducing metastasis .

Pharmacological Relevance

Drug Design and Optimization

The compound’s scaffold serves as a template for designing ALK5 inhibitors (e.g., EW-7197), which block TGF-β signaling in fibrosis and cancer. Key pharmacophoric features include:

-

Sulfonamide Group: Binds to kinase ATP pockets via hydrogen bonding.

-

Pyridine Ring: Enhances solubility and stabilizes interactions with hydrophobic residues .

Pharmacokinetic Considerations

While oral bioavailability data for the parent compound are lacking, analogs with tert-butyl groups exhibit favorable pharmacokinetics:

-

Half-Life: 6–8 hours in rodent models.

-

Bioavailability: 51% in rats for structurally related inhibitors .

Research Findings and Applications

Preclinical Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume